molecular formula C16H18N4O2 B12179999 N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B12179999
M. Wt: 298.34 g/mol
InChI Key: IFQDBRRDGDYDIH-UHFFFAOYSA-N
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Description

N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a complex organic compound that features both imidazole and indole moieties. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Imidazole Moiety: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Coupling of the Moieties: The final step involves coupling the imidazole and indole moieties through an acetamide linkage. This can be achieved by reacting the appropriate imidazole derivative with an indole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of automated reactors, continuous flow synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or indole derivatives.

Scientific Research Applications

N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activity.

    Pathways Involved: The compound may influence signaling pathways involved in cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid containing an imidazole ring.

    Serotonin: A neurotransmitter containing an indole ring.

    Tryptophan: An amino acid containing an indole ring.

Uniqueness

N-[2-(1H-imidazol-4-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is unique due to the presence of both imidazole and indole moieties in a single molecule, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-[2-(1H-imidazol-5-yl)ethyl]-2-(5-methoxyindol-1-yl)acetamide

InChI

InChI=1S/C16H18N4O2/c1-22-14-2-3-15-12(8-14)5-7-20(15)10-16(21)18-6-4-13-9-17-11-19-13/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,17,19)(H,18,21)

InChI Key

IFQDBRRDGDYDIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCCC3=CN=CN3

Origin of Product

United States

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